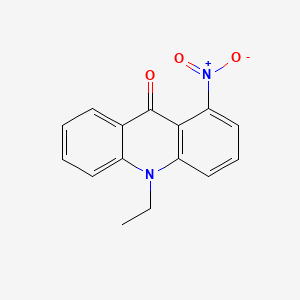
9(10H)-Acridinone, 10-ethyl-1-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9(10H)-Acridinona, 10-etil-1-nitro-: es un compuesto químico que pertenece a la familia de las acridinonas. Las acridinonas son conocidas por sus diversas actividades biológicas y se utilizan a menudo en química medicinal. Este compuesto particular presenta un grupo etil en la posición 10 y un grupo nitro en la posición 1, lo que puede influir en su comportamiento químico y actividad biológica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9(10H)-Acridinona, 10-etil-1-nitro- normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la nitración de 10-etilacridinona, seguida de pasos de purificación para aislar el producto deseado. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de ácidos o bases fuertes como catalizadores.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar procesos de nitración a gran escala, utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de técnicas de purificación avanzadas, como la cristalización o la cromatografía, es esencial para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo nitro en 9(10H)-Acridinona, 10-etil-1-nitro- puede sufrir reacciones de oxidación, formando potencialmente nitroso o otros derivados oxidados.
Reducción: La reducción del grupo nitro puede conducir a la formación de aminas o hidroxilaminas.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleófila, donde el grupo nitro puede ser reemplazado por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio (NaBH4) o hidrogenación catalítica.
Sustitución: Reactivos como metóxido de sodio (NaOCH3) u otros nucleófilos pueden facilitar reacciones de sustitución.
Principales productos formados
Oxidación: Formación de derivados nitroso o nitro.
Reducción: Formación de aminas o hidroxilaminas.
Sustitución: Formación de derivados de acridinona sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, 9(10H)-Acridinona, 10-etil-1-nitro- se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones químicas, lo que la convierte en una herramienta valiosa en la química orgánica sintética.
Biología
La actividad biológica del compuesto es de interés en el campo de la bioquímica. Puede interactuar con macromoléculas biológicas, influyendo en los procesos y vías celulares.
Medicina
En química medicinal, los derivados de acridinona se exploran por sus posibles propiedades terapéuticas. Este compuesto puede servir como compuesto principal para el desarrollo de nuevos medicamentos dirigidos a enfermedades específicas.
Industria
En el sector industrial, 9(10H)-Acridinona, 10-etil-1-nitro- se puede utilizar en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 9(10H)-Acridinona, 10-etil-1-nitro- implica su interacción con objetivos moleculares como enzimas o receptores. El grupo nitro puede participar en reacciones redox, influyendo en la actividad biológica del compuesto. El grupo etil puede afectar la lipofilia del compuesto, impactando su capacidad para cruzar las membranas celulares y alcanzar objetivos intracelulares.
Comparación Con Compuestos Similares
Compuestos similares
- 9(10H)-Acridinona, 10-metil-1-nitro-
- 9(10H)-Acridinona, 10-etil-2-nitro-
- 9(10H)-Acridinona, 10-etil-1-amino-
Unicidad
En comparación con compuestos similares, 9(10H)-Acridinona, 10-etil-1-nitro- destaca por la posición específica de los grupos nitro y etil. Esta disposición única puede influir en su reactividad química y actividad biológica, lo que la convierte en un compuesto de interés para futuras investigaciones y desarrollo.
Propiedades
Número CAS |
148902-84-5 |
|---|---|
Fórmula molecular |
C15H12N2O3 |
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
10-ethyl-1-nitroacridin-9-one |
InChI |
InChI=1S/C15H12N2O3/c1-2-16-11-7-4-3-6-10(11)15(18)14-12(16)8-5-9-13(14)17(19)20/h3-9H,2H2,1H3 |
Clave InChI |
IJJPVNXQCPGJRS-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


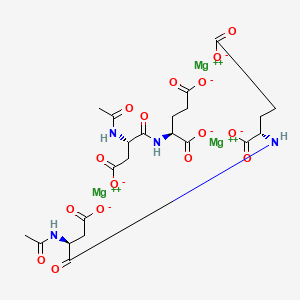

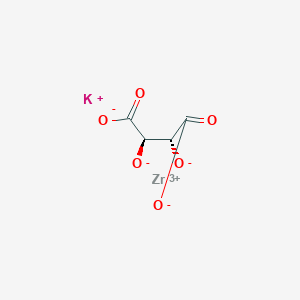
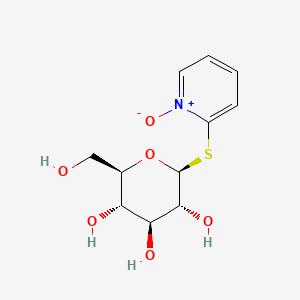



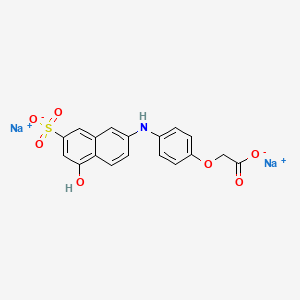
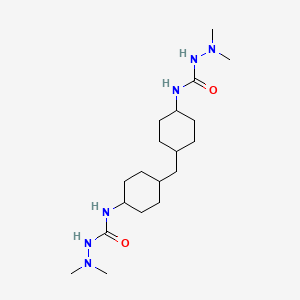
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)




